Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate

Description

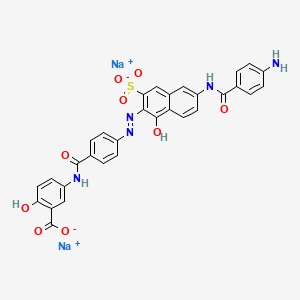

Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate is a complex azo compound characterized by multiple functional groups:

- A naphthyl backbone modified with a hydroxy (-OH) and sulphonate (-SO₃⁻) group at positions 1 and 3, respectively.

- An azo linkage (-N=N-) connecting the naphthyl group to a benzoyl moiety.

- A 4-aminobenzoyl substituent, introducing an amine (-NH₂) group critical for binding interactions.

- Two sodium counterions balancing the sulphonate and carboxylate charges.

Comparative analysis with structurally related compounds (see below) provides insights into its expected properties.

Properties

CAS No. |

6771-94-4 |

|---|---|

Molecular Formula |

C31H21N5Na2O9S |

Molecular Weight |

685.6 g/mol |

IUPAC Name |

disodium;5-[[4-[[6-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoyl]amino]-2-hydroxybenzoate |

InChI |

InChI=1S/C31H23N5O9S.2Na/c32-19-5-1-16(2-6-19)29(39)33-21-9-11-23-18(13-21)14-26(46(43,44)45)27(28(23)38)36-35-20-7-3-17(4-8-20)30(40)34-22-10-12-25(37)24(15-22)31(41)42;;/h1-15,37-38H,32H2,(H,33,39)(H,34,40)(H,41,42)(H,43,44,45);;/q;2*+1/p-2 |

InChI Key |

FVUOWKYUMVGOJA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 4-aminobenzoyl chloride to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 1-hydroxy-3-sulphonato-2-naphthylamine under alkaline conditions to form the azo compound.

Final Coupling: This intermediate is further coupled with salicylic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives that can be used in further chemical synthesis or as intermediates in industrial processes.

Scientific Research Applications

Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.

Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The mechanism of action of Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to proteins, nucleic acids, and other biomolecules, affecting their function and activity.

Pathways Involved: It can interfere with cellular pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Spectroscopic Data : provides an InChI key and molecular formula but lacks experimental spectra for the target compound. Structural analogs in and suggest UV-Vis absorption peaks near 450–550 nm, typical for azo chromophores .

- Thermal Analysis : Methoxy-substituted compounds () exhibit higher decomposition temperatures (>250°C) than methylated analogs (), implying the target compound’s stability lies between these ranges .

- Toxicity: No data exists for the target compound, but sulfonated azo dyes () are generally low-toxicity, whereas methylated variants () may require stricter handling due to hydrophobic retention in biological systems .

Biological Activity

Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate, also known as Direct Red 155, is a synthetic azo dye with a complex structure that has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 6661-26-3 |

| Molecular Formula | C31H21N5Na2O9S |

| Molecular Weight | 685.6 g/mol |

| IUPAC Name | Disodium 5-[[4-[[6-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoyl]amino]-2-hydroxybenzoate |

This compound exhibits its biological activity through various mechanisms:

Molecular Interactions:

- The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction can affect cellular processes such as metabolism and gene expression.

Enzyme Modulation:

- It has been shown to inhibit or activate specific enzymes involved in cellular signaling pathways, leading to changes in cellular behavior .

Biological Applications

This compound has several significant applications in various fields:

Analytical Chemistry:

- Used as a dye for detecting and quantifying biomolecules in analytical methods.

Histology and Microscopy:

- Employed in staining techniques to visualize cellular structures under microscopy, enhancing contrast and clarity.

Drug Delivery Systems:

- Investigated for potential use in drug delivery due to its ability to interact with biological molecules, facilitating targeted therapy .

Antioxidant Activity

Research indicates that azo dyes like Disodium 5-(...) can exhibit antioxidant properties. A study demonstrated that the compound showed significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Properties

In vitro studies have shown that Disodium 5-(...) possesses antimicrobial activity against various bacterial strains. Its efficacy was compared with traditional antibiotics, revealing promising results against Gram-positive bacteria such as Staphylococcus aureus .

Cytotoxic Effects

A cytotoxicity assay conducted on cancer cell lines indicated that Disodium 5-(...) could induce apoptosis. The IC50 values obtained suggest that it may be a potential candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing and purifying Disodium 5-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)salicylate with high purity?

- Methodological Answer : Synthesis requires precise control of diazo coupling reactions between 4-aminobenzoyl derivatives and naphthyl intermediates under alkaline conditions (pH 8–10). Purification involves sequential dialysis (using 1–3 kDa membranes) to remove unreacted sulfonated byproducts, followed by lyophilization. Purity (>95%) is validated via reverse-phase HPLC with UV-Vis detection at 480 nm (azo bond absorbance) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and sulfonate group positions.

- FTIR to identify characteristic peaks for -N=N- (azo, ~1450 cm⁻¹), -SO₃⁻ (sulfonate, ~1050 cm⁻¹), and phenolic -OH (~3300 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M⁻] at m/z ~785.5) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Conduct solubility tests in buffered solutions (pH 3–12). The compound exhibits maximal solubility (>50 mg/mL) in neutral to alkaline conditions (pH 7–10) due to deprotonated sulfonate groups. Stability is assessed via UV-Vis kinetic studies (λ_max = 480 nm) over 72 hours, with degradation <5% at pH 7–9 .

Advanced Research Questions

Q. How can this compound be integrated into chemiluminescent detection systems for alkaline phosphatase (ALP) assays?

- Methodological Answer : Optimize reaction conditions by combining the compound with ALP substrates (e.g., CDP-Star®) in Tris-HCl buffer (pH 9.5). Monitor luminescence intensity (λ_em = 550 nm) using a microplate reader. Sensitivity thresholds (detection limit <0.1 pM ALP) are determined via dose-response curves .

Q. What experimental strategies resolve contradictions in observed photodegradation rates across studies?

- Methodological Answer : Address discrepancies by standardizing light sources (e.g., xenon arc lamps with UV filters) and controlling dissolved oxygen levels. Use LC-MS to identify degradation products (e.g., desulfonated fragments) and apply kinetic modeling (pseudo-first-order rate constants) to compare environmental matrices (e.g., freshwater vs. saline solutions) .

Q. How does the compound’s azo-reductase susceptibility influence its applicability in biological systems?

- Methodological Answer : Perform anaerobic incubation with E. coli lysates (azo-reductase-rich) and monitor cleavage via HPLC. Compare cleavage rates to synthetic analogs lacking sulfonate groups. Use molecular docking simulations to predict enzyme-substrate interactions (e.g., binding affinity to NADH-dependent reductases) .

Q. What theoretical frameworks explain the compound’s electronic transitions and ligand-binding behavior?

- Methodological Answer : Employ density functional theory (DFT) to model HOMO-LUMO gaps and predict absorption spectra. Validate experimentally via UV-Vis-NIR spectroscopy. For ligand studies, use fluorescence quenching assays with bovine serum albumin (BSA) to calculate binding constants (K_b) and thermodynamic parameters (ΔH, ΔS) .

Methodological Notes for Data Interpretation

- Contradictory Data : When spectral data (e.g., NMR shifts) conflict with literature, cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals .

- Sensitivity Optimization : For low-concentration detection, pre-concentrate samples via solid-phase extraction (C18 cartridges) and apply signal amplification strategies (e.g., enzymatic recycling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.